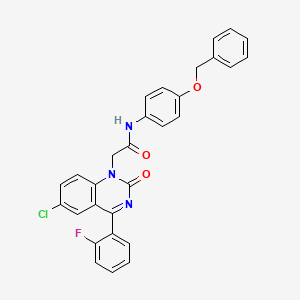

4-Fluoro-3-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-phenoxybenzamide is a chemical compound with the molecular formula C₁₃H₁₀FNO₂ . It belongs to the class of benzamides and contains a fluorine atom, a phenoxy group, and an amide functional group. This compound has been studied for various applications due to its unique structure and potential biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details at hand, researchers have likely explored various synthetic routes to obtain this compound. Further investigation into the literature would provide precise synthetic methods and conditions .

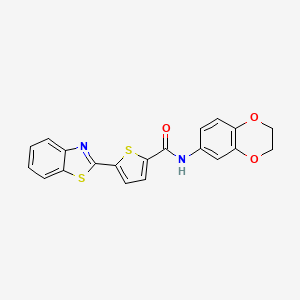

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (with a phenoxy group attached) and an amide functional group. The fluorine atom is directly bonded to the benzene ring. Understanding the three-dimensional arrangement of atoms and bond angles is crucial for predicting its properties and interactions .

Chemical Reactions Analysis

Researchers have likely investigated the reactivity of this compound. It may participate in various chemical reactions, such as nucleophilic substitutions, amidations, or aromatic substitutions. Detailed studies would reveal its behavior under different reaction conditions .

科学的研究の応用

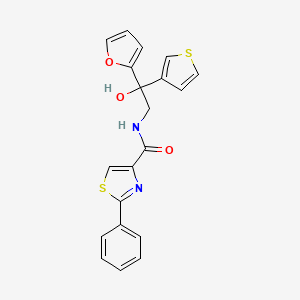

Novel Derivatives as Anticonvulsant Agents

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized for evaluation as anticonvulsant agents. These compounds have essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring known for anticonvulsant properties. Some demonstrated considerable anticonvulsant activity in tests, and compound 5i showed significant sedative-hypnotic activity without impairing learning and memory. This suggests a role for 4-fluoro-3-phenoxybenzamide derivatives in the treatment of convulsive disorders (Faizi et al., 2017).

Inhibition of Mycobacterium tuberculosis Enzymes

4-phenoxybenzamide adenine dinucleotide, a NAD analogue mimicking isoniazid-NAD adduct, was synthesized to inhibit Mycobacterium tuberculosis NAD-dependent enoyl-ACP reductase (InhA). This study highlights the potential of this compound and related compounds in developing treatments for tuberculosis (Bonnac et al., 2007).

Understanding Anaerobic Transformation Mechanisms

Research using isomeric fluorophenols, including 4-fluorophenol, explored the anaerobic transformation of phenol to benzoate. The non-transformation of 4-fluorophenol suggested that the carboxyl group introduction occurs para to the phenolic hydroxyl group. This is crucial for understanding the biochemical pathways involved in the anaerobic degradation of phenolic compounds (Genthner et al., 1989).

Exploration in Nonlinear Optical Applications

A study on 1,2,4-triazole derivatives, including a fluoro derivative with 4-fluoro-3-phenoxyphenyl, emphasized their potential in nonlinear optical applications. This research sheds light on the electronic and vibrational properties of such derivatives, suggesting possible uses in advanced optical technologies (Shukla et al., 2014).

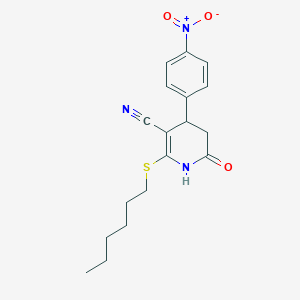

Antitumor Activities

A study synthesized amide derivatives using this compound and evaluated their antitumor effects on in vitro growth of tumor cell lines. One specific derivative, N-(4-fluorophenyl)-4-phenoxybenzamide, demonstrated significant anti-tumor activity, highlighting its potential in cancer treatment (Yang Shao-me, 2014).

Anti-Plasmodial Activity

A series of 2-phenoxybenzamide derivatives, including variations with this compound, were synthesized and tested for their in vitro activity against P. falciparum. Insights into structure-activity relationships were revealed, with some compounds showing high antiplasmodial activity and low cytotoxicity, suggesting their potential in malaria treatment (Hermann et al., 2021).

特性

IUPAC Name |

4-fluoro-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKJRYVFRAGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)

![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970516.png)